molecular formula C22H18N2O5 B4008767 2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid

2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid

Cat. No. B4008767
M. Wt: 390.4 g/mol
InChI Key: XDMHCXLGYRKVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules such as 2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid often involves multi-step processes, including domino reactions and esterification. Domino reactions, as exemplified in the synthesis of benzothieno[2,3-c]pyridines, showcase the efficiency of cyclization processes to create intricate structures (Tolkunov et al., 2012). Another approach utilizes esterification and coupling reactions for constructing isoindole derivatives, which are crucial intermediates for further transformations (Rubab et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is characterized using advanced spectroscopic techniques and theoretical calculations. Techniques such as NMR, UV-VIS, and IR spectroscopy, alongside density functional theory (DFT) calculations, play a pivotal role in elucidating the molecular geometry, electronic structure, and intra-molecular interactions (Baul et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid derivatives is influenced by their structural features. Azo-hydrazone tautomerism and acid-base dissociation are common reactions that depend on the solvent and pH, demonstrating the compound's versatile chemical behavior (Baul et al., 2009). Additionally, the compound's interaction with other molecules through reactions like nucleophilic substitution further exemplifies its chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments. Crystallography studies reveal the solid-state structure, showcasing molecular packing, hydrogen bonding, and π-π interactions, which are crucial for the material's physical properties (Rubab et al., 2023).

Chemical Properties Analysis

The compound's chemical properties, including reactivity, stability, and interactions with various reagents, are pivotal for its application in synthesis and material science. Studies on its reactions, such as with isocyanides in water, provide insights into its versatility and potential for creating novel derivatives (Adib et al., 2010).

properties

IUPAC Name

2-[[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-19(23-18-8-4-3-7-17(18)22(28)29)13-9-11-14(12-10-13)24-20(26)15-5-1-2-6-16(15)21(24)27/h1-4,7-12,15-16H,5-6H2,(H,23,25)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMHCXLGYRKVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
Reactant of Route 5
2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
2-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.